molecular formula C15H22BrN3O3S B2589358 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034377-76-7

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2589358
CAS No.: 2034377-76-7
M. Wt: 404.32
InChI Key: OBRBDKPUZOZVMA-UHFFFAOYSA-N
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Description

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a dimethylamino group, and a sulfonamide group attached to a bromophenyl moiety

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating the biological activity of sulfonamide-containing compounds.

    Industrial Applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Sulfonamides, for example, are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a necessary component for bacterial replication .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, particularly if it shows promise as a pharmaceutical drug. This could involve more detailed studies of its mechanism of action, as well as clinical trials to assess its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using reagents like carboxylic acids or their derivatives.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through alkylation reactions using dimethylamine.

    Sulfonamide Formation: The sulfonamide group is typically formed by reacting the piperidine derivative with a sulfonyl chloride, such as 2-bromobenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonamide group.

    Reduction: Reduction reactions can target the carboxamide group or the bromophenyl moiety.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or catalytic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((2-iodophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Uniqueness

The uniqueness of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.

Properties

IUPAC Name

4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O3S/c1-18(2)15(20)19-9-7-12(8-10-19)11-17-23(21,22)14-6-4-3-5-13(14)16/h3-6,12,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRBDKPUZOZVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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